Hydrazine, 1-benzoyl-2-phenethyl-

Description

Contextualization of Hydrazine (B178648) Derivatives in Contemporary Chemical Research

Hydrazine (N₂H₄) and its derivatives are a cornerstone of modern organic chemistry, recognized for their versatile applications across various scientific and industrial domains. pensoft.net These compounds, characterized by a nitrogen-nitrogen single bond, serve as crucial intermediates and building blocks in the synthesis of a wide array of molecules. thepharmajournal.com Their utility spans from rocket propellants and gas generators to more nuanced applications in the manufacturing of polymers, antioxidants, and agrochemicals. pensoft.net

In the realm of medicinal chemistry, the hydrazine scaffold is of particular importance. It is a key structural motif in numerous pharmacologically active agents. thepharmajournal.com The ability of the hydrazine core to be readily modified allows for the creation of diverse molecular libraries with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. pensoft.netthepharmajournal.com Notable drugs incorporating a hydrazine or hydrazide structure underscore the therapeutic relevance of this chemical class.

Rationale for Focused Investigation of 1-Benzoyl-2-phenethylhydrazine

The specific compound, 1-benzoyl-2-phenethylhydrazine, presents a compelling case for focused scientific inquiry despite the current scarcity of dedicated research. The rationale for its investigation is rooted in the concept of molecular hybridization, where known pharmacophores are combined into a single molecular entity to explore synergistic or novel biological activities.

This molecule uniquely combines three key structural features:

A Hydrazine Core: A versatile linker and known pharmacophore.

A Benzoyl Group: A substituent frequently found in compounds with a wide range of biological activities.

A Phenethyl Group: A classic pharmacophore present in numerous neurotransmitters and drugs, often associated with interactions in the central nervous system.

The investigation into 1-benzoyl-2-phenethylhydrazine is therefore driven by the hypothesis that the fusion of these moieties could lead to a compound with unique and potentially valuable physicochemical and biological properties, distinct from its parent components.

Historical Overview of Research on Related N-Acyl-N'-substituted Hydrazines

The study of N-acyl-N'-substituted hydrazines, the broader class to which 1-benzoyl-2-phenethylhydrazine belongs, has a rich history. Initially, these compounds were often synthesized as derivatives for the characterization of carbonyl compounds. thepharmajournal.com However, their significance grew as their diverse biological activities came to light.

Research over the past few decades has demonstrated that N-acylhydrazone derivatives, which are closely related, are not merely synthetic intermediates but possess a remarkable range of pharmacological effects. nih.govacs.org Studies have explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The synthesis of various N-acyl-N'-substituted hydrazines has been a continuous area of interest, with various methods developed to create libraries of these compounds for biological screening. nih.govnih.gov For instance, the acylation of hydrazines is a common and efficient method to produce these derivatives. acs.org This historical context provides a solid foundation and a methodological blueprint for the synthesis and exploration of novel members of this class, such as 1-benzoyl-2-phenethylhydrazine.

Scope and Significance of Current Research on 1-Benzoyl-2-phenethylhydrazine

Currently, the body of research specifically detailing the synthesis, characterization, and application of 1-benzoyl-2-phenethylhydrazine is limited. This knowledge gap itself defines the scope and significance of future research. The primary objective would be the systematic synthesis and thorough characterization of this compound.

The potential significance of this research lies in several areas:

Contribution to Chemical Knowledge: The synthesis and characterization would add a new, well-documented member to the family of N-acyl-N'-substituted hydrazines.

Drug Discovery: A thorough biological evaluation could uncover novel therapeutic potential, for example, as an enzyme inhibitor or a CNS-active agent, given its structural motifs. nih.gov

Structure-Activity Relationship (SAR) Studies: Data from 1-benzoyl-2-phenethylhydrazine would be a valuable data point in broader SAR studies of N-acylhydrazines, helping to elucidate how different substituents on the hydrazine core influence biological activity. acs.org

Future work should focus on establishing a reliable synthetic route, followed by comprehensive spectroscopic and crystallographic analysis to determine its precise chemical and three-dimensional structure. Subsequent biological screening would then reveal its potential for further development.

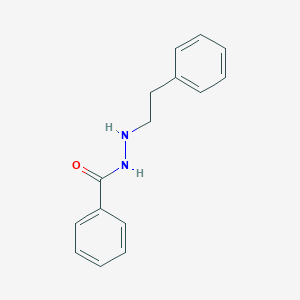

Structure

2D Structure

3D Structure

Properties

CAS No. |

15563-26-5 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

N'-(2-phenylethyl)benzohydrazide |

InChI |

InChI=1S/C15H16N2O/c18-15(14-9-5-2-6-10-14)17-16-12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2,(H,17,18) |

InChI Key |

JUXVEOLQMPIQHE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNNC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCNNC(=O)C2=CC=CC=C2 |

Other CAS No. |

15563-26-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemodiversity of 1 Benzoyl 2 Phenethylhydrazine and Its Analogues

Established Synthetic Pathways for 1-Benzoyl-2-phenethylhydrazine

The construction of 1-benzoyl-2-phenethylhydrazine is primarily achieved through sequential functionalization of a hydrazine (B178648) core. Key reactions include acylation to introduce the benzoyl group and methods to construct the phenethylhydrazine precursor.

Acylation Reactions in Hydrazine Synthesis

The most direct method for synthesizing 1-benzoyl-2-phenethylhydrazine is the acylation of phenethylhydrazine. This reaction involves treating phenethylhydrazine with benzoyl chloride or a related benzoylating agent. Typically, the reaction is performed in the presence of a base, such as pyridine, which acts as a nucleophilic catalyst and neutralizes the hydrochloric acid byproduct formed during the reaction. google.comchemicalbook.com

The general mechanism involves the nucleophilic attack of one of the nitrogen atoms of phenethylhydrazine on the electrophilic carbonyl carbon of benzoyl chloride. The choice of which nitrogen atom is acylated can be influenced by steric and electronic factors.

Beyond simple acylation with acid chlorides, other methods for creating acyl hydrazides exist. These include reactions with activated amides, which can react with hydrazine under transition-metal-free conditions in aqueous environments. organic-chemistry.org Additionally, the synthesis of N-acyl-N'-sulfonyl hydrazides can be achieved through acyl substitution reactions between activated amides and arylsulfonyl hydrazides. organic-chemistry.org

Reductive Amination Strategies for Phenethyl Moieties

The phenethylhydrazine precursor required for the acylation step can be synthesized using reductive amination. This versatile method involves the reaction of a carbonyl compound, in this case, phenylacetaldehyde, with hydrazine to form a hydrazone intermediate. wikipedia.org Subsequent reduction of this C=N double bond yields the desired phenethylhydrazine.

A variety of reducing agents can be employed for this transformation. While powerful reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective, milder and more selective reagents are often preferred to avoid side reactions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful as they can selectively reduce the imine or hydrazone in the presence of the starting carbonyl group, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com

Enzymatic approaches using imine reductases (IREDs) also represent a green and efficient strategy for reductive hydrazination, capable of producing substituted N-alkylhydrazines from various carbonyls and hydrazines. nih.gov

Multicomponent Reactions Incorporating Hydrazine Scaffolds

Multicomponent reactions (MCRs) offer a powerful strategy for generating chemical diversity and synthesizing complex molecules, including analogues of 1-benzoyl-2-phenethylhydrazine, in a single step. rsc.orgnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for creating peptide-like structures and can incorporate hydrazine-derived components. rsc.org

For instance, α-hydrazino acids can be used as components in the Passerini reaction, reacting with an aldehyde and an isocyanide to yield hydrazino depsipeptides. rsc.org Similarly, pseudo-multicomponent reactions can utilize hydrazine hydrate (B1144303) to react with compounds like ethyl acetoacetate (B1235776) and various aldehydes to form complex heterocyclic structures such as pyrazoles. nih.gov These reactions highlight the utility of hydrazine scaffolds in rapidly building molecular complexity and exploring a wide range of structural analogues. Catalyst-free MCRs have also been developed, for example, to produce spiro pyranopyrazole derivatives from pyrazolone, which is formed in situ from the reaction of hydrazine hydrate with acetylenic esters. researchgate.net

Optimization of Synthetic Routes for Enhanced Yield and Selectivity

To improve the efficiency and practicality of synthesizing 1-benzoyl-2-phenethylhydrazine and its analogues, significant research has focused on optimizing reaction conditions, including the development of novel catalysts and the study of solvent effects.

Catalyst Development in 1-Benzoyl-2-phenethylhydrazine Synthesis

Catalysis plays a crucial role in enhancing the efficiency of synthetic routes. In acylation reactions, both acid and base catalysts are used to activate the electrophile or the nucleophile, respectively. youtube.com For instance, Brønsted acids can protonate the carbonyl oxygen of the acylating agent, making it more electrophilic. youtube.com

Transition-metal catalysis has also been explored for the functionalization of hydrazides. Earth-abundant metals like manganese have been used to catalyze the N,N-dialkylation of acyl hydrazides using alcohols as the alkylating agents through a "borrowing hydrogen" strategy. rsc.org Ruthenium complexes have also been shown to catalyze the mono- or dialkylation of acyl hydrazides with alcohols. rsc.org In some specialized cases, supramolecular structures, such as a resorcinarene (B1253557) capsule, can act as organocatalysts, promoting Friedel–Crafts benzoylation by activating the C–Cl bond of benzoyl chloride through hydrogen bonding. nih.gov

The table below summarizes various catalytic systems used in the synthesis of hydrazine derivatives.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Manganese(I)-PNP Pincer Complex rsc.org | N,N-Dialkylation | Acyl hydrazides, Alcohols | Uses earth-abundant metal; operates via borrowing hydrogen strategy. |

| Ruthenium Tricarbonyl Complex rsc.org | Mono- and Dialkylation | Acyl hydrazides, Alcohols | Effective for selective alkylation. |

| Resorcinarene Capsule nih.gov | Friedel-Crafts Benzoylation | N-Methylpyrrole, Benzoyl Chlorides | Organocatalysis in a confined space; activates C-Cl bond via H-bonding. |

| Fly-ash–H₂SO₄ jscimedcentral.com | Condensation | Phenylhydrazine, Benzaldehydes | Heterogeneous catalyst for solvent-free synthesis of hydrazones. |

| Pyridine google.comchemicalbook.com | Acylation | Phenylhydrazine, Benzoyl Chloride | Acts as a base to neutralize HCl byproduct. |

Solvent Effects and Reaction Condition Modulations

The choice of solvent and other reaction parameters such as temperature can significantly influence the outcome of a reaction, affecting yield, selectivity, and reaction time. For example, in a Passerini multicomponent reaction involving α-hydrazino acids, conducting the reaction in tetrahydrofuran (B95107) (THF) at room temperature was found to be optimal, whereas performing it at higher temperatures or in the absence of a solvent led to lower yields. rsc.org

In some cases, eliminating the solvent entirely can lead to more environmentally friendly and efficient processes. Solvent-free synthesis of (E)-1-benzylidene-2-(4-methylphenyl) hydrazines has been successfully achieved by condensing 4-methylphenylhydrazine (B1211910) with substituted benzaldehydes using a fly-ash–H₂SO₄ catalyst, resulting in a simple, high-yielding process with shorter reaction times. jscimedcentral.com

The table below illustrates the impact of reaction conditions on the yield of a Passerini multicomponent reaction. rsc.org

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | THF | rt | 45 |

| 2 | CH₂Cl₂ | rt | 40 |

| 3 | MeCN | rt | 35 |

| 4 | Dioxane | rt | 39 |

| 5 | THF | 50 | 45 |

| 6 | - | 80 | 31 |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazine derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous reagents, renewable starting materials, and more efficient reaction conditions.

One notable green approach involves the use of microwave irradiation and solvent-free conditions. For instance, the synthesis of hydrazone derivatives has been achieved by irradiating ethyl hippurate with various aldehydes under solvent-free conditions. minarjournal.com This method has been shown to significantly reduce reaction times and increase yields compared to conventional batch processes. minarjournal.com In some cases, yields of 92-96% have been reported in just five minutes under microwave irradiation, compared to 61-65% with traditional heating methods. minarjournal.com

Another green strategy focuses on the direct synthesis of hydrazine derivatives from nitrogen molecules (N₂), which is an abundant and readily available resource. riken.jp Researchers have successfully synthesized organic hydrazine derivatives by reducing the N≡N bond of nitrogen gas under mild conditions using a newly developed polymetallic titanium hydride compound. riken.jp This method allows for the formation of new nitrogen-carbon bonds through the addition of α,β-unsaturated carbonyl compounds. riken.jp

Furthermore, the use of water as a solvent and the elimination of transition-metal catalysts are key aspects of green synthetic routes. Activated amides have been shown to react with hydrazine in an aqueous environment at room temperature to produce acyl hydrazides in good yields. organic-chemistry.org This method also extends to a three-component reaction involving activated amides, hydrazine, and carbonyl compounds for the synthesis of hydrazones. organic-chemistry.org

The development of reusable catalysts is another important facet of green chemistry. Nanostructured diphosphate (B83284) Na₂CaP₂O₇ has been utilized as an efficient, non-toxic, and reusable catalyst for the one-pot, multicomponent synthesis of various heterocyclic compounds, including those derived from hydrazine. researchgate.net

These green chemistry approaches offer significant advantages in terms of sustainability, efficiency, and safety, paving the way for more environmentally friendly production of 1-benzoyl-2-phenethylhydrazine and its analogues.

Synthesis of Structural Analogues and Derivatives of 1-Benzoyl-2-phenethylhydrazine

The chemical diversity of 1-benzoyl-2-phenethylhydrazine can be expanded through various structural modifications, including alterations to the N-substitution pattern, introduction of substituents on the aromatic rings, and incorporation of heterocyclic moieties.

N-Substitution Pattern Variations

Varying the substituents on the nitrogen atoms of the hydrazine core is a common strategy to modulate the compound's properties. Direct alkylation of hydrazines with alkyl halides can produce N-substituted derivatives, though this method can sometimes lead to a mixture of products due to poor control over the level of substitution. wikipedia.org

A more controlled approach involves the reductive alkylation of hydrazine derivatives. For example, α-picoline-borane has been used for the direct reductive alkylation of hydrazine derivatives, providing access to various N-alkylhydrazine compounds. organic-chemistry.org Another method utilizes a polyanion strategy for the fast and convenient synthesis of multialkylated hydrazine derivatives. organic-chemistry.org

The trifluoroacetyl group has been employed as an effective protecting group for one of the hydrazine nitrogens, allowing for selective alkylation of the other nitrogen. cdnsciencepub.com This group can be readily installed by acylation with trifluoroacetic anhydride (B1165640) and subsequently removed under mild reductive or hydrolytic conditions. cdnsciencepub.com This strategy has been successfully applied to the synthesis of N'-substituted hydrazides of various amino acid derivatives. cdnsciencepub.com

The synthesis of N,N-disubstituted hydrazines can be achieved through palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines. organic-chemistry.org This method is highly regioselective and tolerates a range of functional groups. organic-chemistry.org

| Substitution Method | Reagents/Catalyst | Product Type | Reference |

| Direct Alkylation | Alkyl halides | N-alkylhydrazines | wikipedia.org |

| Reductive Alkylation | α-Picoline-borane | N-alkylhydrazine derivatives | organic-chemistry.org |

| Polyanion Strategy | - | Multialkylated hydrazines | organic-chemistry.org |

| Trifluoroacetyl Protection | Trifluoroacetic anhydride, Alkylating agent | N'-substituted hydrazides | cdnsciencepub.com |

| Palladium-Catalyzed Allylic Substitution | Allyl acetates, Arylhydrazines, Pd catalyst | N,N-disubstituted hydrazines | organic-chemistry.org |

Aromatic Ring Substituent Effects

The introduction of substituents on the benzoyl and phenethyl aromatic rings can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity. Substituents can be categorized as either activating or deactivating towards electrophilic aromatic substitution. libretexts.org

Activating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups, are electron-donating and generally increase the reactivity of the aromatic ring. libretexts.org Deactivating groups, which are electron-withdrawing, include nitro (-NO₂), cyano (-CN), and carbonyl groups, and they decrease the ring's reactivity. libretexts.org Halogens are an exception, as they are deactivating yet ortho-, para-directing due to the interplay of their inductive and resonance effects. libretexts.org

The synthesis of substituted 1-benzoyl-2-phenylhydrazine derivatives often involves the reaction of a substituted benzoyl chloride with phenylhydrazine. google.com For example, 1-(2-ethoxybenzoyl)-2-phenyl hydrazine has been prepared by reacting 2-ethoxybenzoyl chloride with phenyl hydrazine in the presence of pyridine. google.com Similarly, 1-(2-nitrobenzoyl)-2-phenyl hydrazine was synthesized from 2-nitrobenzoyl chloride and phenyl hydrazine. google.com

The position of the substituent on the aromatic ring is also crucial. For instance, compounds with a substituent in the ortho position of the benzoyl group have been specifically investigated for certain applications. google.com

| Substituent | Effect on Aromatic Ring | Example of Synthesis | Reference |

| -OH, -OCH₃, -Alkyl | Activating, ortho-, para-directing | Reaction of substituted benzoyl chloride with phenylhydrazine | libretexts.org |

| -NO₂, -CN, -C=O | Deactivating, meta-directing | Reaction of 2-nitrobenzoyl chloride with phenyl hydrazine | libretexts.orggoogle.com |

| Halogens (-F, -Cl, -Br, -I) | Deactivating, ortho-, para-directing | Reaction of o-fluorobenzoyl chloride with phenylhydrazine | libretexts.orgchemicalbook.com |

Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings into the structure of 1-benzoyl-2-phenethylhydrazine analogues can lead to novel compounds with diverse pharmacological profiles. Hydrazine and its derivatives are key building blocks in the synthesis of a wide array of heterocyclic systems. wikipedia.orgclockss.org

Pyrazoles, for instance, can be synthesized by the reaction of hydrazines with β-diketones or β-ketoesters. clockss.org Similarly, the reaction of hydrazines with 3-oxonitriles can yield aminopyrazoles. clockss.org

Triazoles can be formed through the Einhorn-Brunner reaction, where hydrazines react with imides. wikipedia.org Hydrazide-hydrazone derivatives can also serve as precursors for various heterocycles. For example, the reaction of a hydrazide-hydrazone with phenylisothiocyanate can lead to the formation of thiophene (B33073) derivatives after subsequent heterocyclization. nih.gov

The synthesis of 1,3,4-oxadiazoles can be achieved from N-substituted hydrazine-1-carboxamides. nih.gov Furthermore, hydrazine derivatives are instrumental in the synthesis of larger heterocyclic systems like pyridazines and triazines. wikipedia.org For example, 2-cyanopyridines react with hydrazine to form amide hydrazides, which can be converted to triazines using 1,2-diketones. wikipedia.org

The synthesis of N-substituted phenothiazine (B1677639) derivatives often involves the initial reaction of diphenylamine (B1679370) with sulfur, followed by further modifications to introduce a hydrazine-containing side chain, which can then be cyclized to form triazine rings. researchgate.net

| Heterocycle | Synthetic Precursor/Reaction | Reference |

| Pyrazole | Hydrazine + β-diketone/β-ketoester | clockss.org |

| Aminopyrazole | Hydrazine + 3-oxonitrile | clockss.org |

| Triazole | Einhorn-Brunner reaction (Hydrazine + Imide) | wikipedia.org |

| Thiophene | Hydrazide-hydrazone + Phenylisothiocyanate | nih.gov |

| 1,3,4-Oxadiazole | N-substituted hydrazine-1-carboxamide | nih.gov |

| Pyridazine | Condensation with difunctional electrophiles | wikipedia.org |

| Triazine | Amide hydrazide + 1,2-diketone | wikipedia.org |

Flow Chemistry and Continuous Synthesis Approaches for 1-Benzoyl-2-phenethylhydrazine

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages such as improved safety, scalability, and precise control over reaction parameters. nih.gov This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. ucd.ie

The continuous flow synthesis of hydrazine derivatives has been demonstrated for various reactions. For example, the deoxygenation of free alcohols with di-tert-butylazodicarboxylate to produce hydrazine derivatives has been successfully implemented in a flow system. rsc.org This method offers excellent functional group tolerance and is suitable for large-scale synthesis. rsc.org

Flow chemistry has also been applied to the synthesis of β-hydroxyethyl hydrazine from ethylene (B1197577) oxide and hydrazine hydrate. rsc.org The use of a microreactor system allows for the investigation of side reactions and the optimization of reaction conditions to minimize the formation of impurities. rsc.org The molar ratio of reactants, temperature, and pressure are key parameters that can be precisely controlled in a flow setup. rsc.org

The synthesis of heterocyclic compounds, such as pyrazoles, has also been adapted to flow conditions. acs.org For instance, the reaction of a β-ketoester with hydrazine has been performed in a heated flow reactor, leading to a significant reduction in reaction time compared to batch processes. acs.org The ability to operate at superheated conditions in a flow reactor can accelerate reaction rates and improve efficiency. nih.gov

The benefits of flow chemistry in the pharmaceutical industry are increasingly recognized, as it allows for the development of fully automated processes with increased throughput. acs.org This approach is well-suited for the multi-step synthesis of complex molecules, enabling the telescoping of reactions and minimizing manual handling of intermediates. nih.gov

Stereoselective Synthesis of Chiral 1-Benzoyl-2-phenethylhydrazine Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer. youtube.com

For the synthesis of chiral hydrazine derivatives, several strategies can be employed. One approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed. This method has been used to control the diastereoselectivity of aldol (B89426) reactions, which can then be used to construct chiral building blocks. youtube.com

Organocatalysis is another powerful tool for stereoselective synthesis. Chiral organocatalysts, such as quinine/squaramide-based bifunctional catalysts, have been used to synthesize enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives through a domino Michael addition reaction. metu.edu.tr

The stereoselective synthesis of chiral tetrahydrofurans has been achieved from unprotected chiral 1,4-diarylbutane-1,4-diols through an acid-catalyzed cyclization. elsevierpure.com The stereochemistry of the starting material inherently controls the stereochemical outcome of the cyclization. elsevierpure.com

While the direct stereoselective synthesis of 1-benzoyl-2-phenethylhydrazine itself is less commonly described, the principles of stereoselective synthesis can be applied to create chiral analogues. This could involve, for example, the use of a chiral phenethylamine (B48288) starting material or the stereoselective reduction of a precursor containing a carbon-nitrogen double bond.

The development of methods for the stereoselective synthesis of topologically chiral catenanes, which are mechanically interlocked molecules, highlights the advanced strategies available for controlling molecular chirality. nih.gov Although not directly applied to 1-benzoyl-2-phenethylhydrazine, these concepts demonstrate the potential for creating complex chiral architectures.

| Stereoselective Method | Key Principle | Application Example | Reference |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Diastereoselective aldol reactions. | youtube.com |

| Organocatalysis | Use of small chiral organic molecules as catalysts. | Enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles. | metu.edu.tr |

| Substrate Control | The stereochemistry of the starting material dictates the product's stereochemistry. | Stereoselective synthesis of chiral tetrahydrofurans. | elsevierpure.com |

Advanced Spectroscopic and Crystallographic Elucidation of 1 Benzoyl 2 Phenethylhydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1-benzoyl-2-phenethylhydrazine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) techniques provides a complete picture of the proton and carbon framework and their connectivity.

The initial characterization begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl and phenethyl groups, the two methylene (B1212753) (-CH₂-) groups of the phenethyl moiety, and the two amide/amine-like protons (-NH-NH-). The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the benzoyl group (typically in the 165-175 ppm range), aromatic carbons (120-140 ppm), and the aliphatic carbons of the ethyl bridge.

To assemble the molecular puzzle, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically over two to three bonds). It would show a clear correlation between the two methylene groups of the phenethyl chain (-CH₂-CH₂-) and between the aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. researchgate.net It provides an unambiguous assignment of each protonated carbon by correlating the ¹H and ¹³C signals for each C-H bond. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Benzoyl-2-phenethylhydrazine Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=O | - | ~167.0 | Benzoyl H (ortho), NH |

| Benzoyl-Ar-H (ortho) | ~7.8 | ~128.5 | C=O, Benzoyl-Ar-C (meta, ipso) |

| Benzoyl-Ar-H (meta, para) | ~7.4-7.5 | ~127.0 - 131.5 | Benzoyl-Ar-C (ortho, meta, ipso) |

| Phenethyl-Ar-H | ~7.2-7.3 | ~126.0 - 129.0 | Phenethyl-CH₂ |

| NH-CO | ~9.8 (broad s) | - | C=O, NH-CH₂ |

| NH-CH₂ | ~4.5 (broad s) | - | Phenethyl-CH₂, Phenethyl-Ar-C (ipso) |

| -NH-CH₂- | ~3.4 (t) | ~45.0 | NH, -CH₂-Ar |

| -CH₂-Ar | ~2.9 (t) | ~35.0 | -NH-CH₂-, Phenethyl-Ar-C (ipso) |

The hydrazine (B178648) linker introduces rotational flexibility, leading to different possible conformations. Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to probe the spatial proximity of protons. These experiments detect through-space interactions, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. For example, a NOESY experiment could reveal correlations between the protons of the benzoyl ring and the protons of the phenethyl group, indicating their relative orientation. Such studies on related N-acylhydrazones have shown that factors like substitution can significantly influence the conformational preferences around the amide bond.

While solution-state NMR reveals the structure of the molecule in a solvated state, solid-state NMR (ssNMR) provides information about the molecule in its crystalline or polycrystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. This can reveal information about molecular packing, intermolecular interactions, and the presence of different polymorphs, which may have distinct conformations compared to the solution state.

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Identification and Interactions

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1-benzoyl-2-phenethylhydrazine, the FT-IR spectrum is expected to show strong, characteristic absorption bands. A prominent band for the carbonyl (C=O) stretching of the amide group would appear around 1640-1670 cm⁻¹. researchgate.netnih.gov The N-H stretching vibrations of the hydrazine moiety would be visible as one or two bands in the region of 3200-3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups will appear just below 3000 cm⁻¹. nih.gov The presence of the benzene (B151609) rings would also be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic C=C bonds often produce strong Raman signals, aiding in the complete vibrational assignment.

Table 2: Characteristic Vibrational Frequencies for 1-Benzoyl-2-phenethylhydrazine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | 3200 - 3400 | Amide/Hydrazine |

| Aromatic C-H stretch | 3000 - 3100 | Benzoyl & Phenethyl Rings |

| Aliphatic C-H stretch | 2850 - 2960 | Phenethyl -CH₂-CH₂- |

| C=O stretch (Amide I) | 1640 - 1670 | Benzoyl Amide |

| Aromatic C=C stretch | 1450 - 1600 | Benzoyl & Phenethyl Rings |

| N-H bend (Amide II) | 1510 - 1550 | Amide |

| C-N stretch | 1200 - 1350 | Amide/Hydrazine |

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 1-benzoyl-2-phenethylhydrazine (C₁₅H₁₆N₂O) with high confidence, distinguishing it from other compounds with the same nominal mass. The calculated exact mass of the protonated molecule [M+H]⁺ is 241.1335.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. ESI is a softer ionization method that typically yields a prominent molecular ion peak, [M+H]⁺ or [M+Na]⁺. Analysis of the fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely involve cleavage at the weakest bonds. Expected fragment ions include:

The benzoyl cation ([C₆H₅CO]⁺) at m/z 105, resulting from cleavage of the CO-NH bond.

A fragment at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), formed from the phenethyl group.

Cleavage of the N-N bond, leading to other characteristic fragments.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 1-Benzoyl-2-phenethylhydrazine

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 240 | [M]⁺ (Molecular Ion) | [C₁₅H₁₆N₂O]⁺ |

| 135 | [M - C₆H₅CO]⁺ | [C₈H₁₁N₂]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |

The structural characterization of 1-benzoyl-2-phenethylhydrazine, a molecule incorporating both a benzoyl and a phenethyl moiety linked by a hydrazine bridge, necessitates the application of sophisticated analytical techniques. This article delves into the advanced spectroscopic and crystallographic methods employed to elucidate the intricate structural features of this compound and its derivatives. The focus is strictly on tandem mass spectrometry for fragmentation analysis, X-ray crystallography for determining absolute structure and conformation, and chiroptical spectroscopy for the stereochemical investigation of its chiral analogues.

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules by providing detailed information about their fragmentation pathways. In the analysis of 1-benzoyl-2-phenethylhydrazine, collision-induced dissociation (CID) would lead to a series of characteristic fragment ions. The fragmentation pattern can be predicted by considering the cleavage of the most labile bonds within the molecule.

The primary fragmentation pathways for 1-benzoyl-2-phenethylhydrazine would likely involve the cleavage of the N-N bond, the benzylic C-C bond of the phenethyl group, and fragmentation around the benzoyl group. The positive ion mode ESI-MS/MS spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺. Subsequent fragmentation would yield several key diagnostic ions.

Key predicted fragmentation pathways include:

Formation of the benzoyl cation (m/z 105): Cleavage of the N-CO bond is a common fragmentation pathway for N-benzoyl compounds, leading to the highly stable benzoyl cation. nih.gov

Formation of the tropylium ion (m/z 91): Cleavage of the benzylic C-C bond in the phenethyl moiety would result in the formation of the tropylium ion, a common and stable fragment for compounds containing a benzyl (B1604629) group. nih.govmdpi.com

Cleavage of the N-N bond: Homolytic or heterolytic cleavage of the N-N bond can lead to various fragment ions.

Formation of the phenethylaminium ion (m/z 120): Cleavage of the N-N bond could produce the phenethylaminium ion.

A representative table of predicted MS/MS fragment ions for 1-benzoyl-2-phenethylhydrazine is provided below.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure | Fragmentation Pathway |

| Benzoyl cation | 105 | [C₆H₅CO]⁺ | Cleavage of the N-CO bond |

| Tropylium ion | 91 | [C₇H₇]⁺ | Cleavage of the benzylic C-C bond |

| Phenethylaminium ion | 120 | [C₆H₅CH₂CH₂NH₂]⁺ | Cleavage of the N-N bond |

| [M+H - C₇H₇]⁺ | 135 | [C₆H₅CONHNH₂]⁺ | Loss of the benzyl group |

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 1-benzoyl-2-phenethylhydrazine, obtaining suitable single crystals would allow for the precise determination of bond lengths, bond angles, and torsion angles, providing unequivocal proof of its molecular structure. The process involves growing a high-quality single crystal, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. mdpi.com The structure is then solved and refined using specialized software. mdpi.com

Based on studies of structurally related N-acylhydrazones and benzoyl derivatives, certain structural parameters for 1-benzoyl-2-phenethylhydrazine can be anticipated. mdpi.comresearchgate.net The amide linkage is expected to be nearly planar, and the molecule may adopt an extended conformation. The crystal system and space group would be determined from the diffraction data. For instance, related aroylhydrazones have been found to crystallize in monoclinic or triclinic systems. researchgate.netresearchgate.net

A table of expected crystallographic parameters, based on data from related structures, is presented below.

| Parameter | Expected Value/Range | Reference/Analogy |

| Crystal System | Monoclinic or Triclinic | N-aroylhydrazones researchgate.netresearchgate.net |

| Space Group | P2₁/c or P-1 | N-aroylhydrazones mdpi.comresearchgate.net |

| C=O Bond Length | ~1.23 Å | N'-acetyl-N'-phenyl-2-naphthohydrazide researchgate.net |

| C-N (amide) Bond Length | ~1.34 Å | N'-acetyl-N'-phenyl-2-naphthohydrazide researchgate.net |

| N-N Bond Length | ~1.40 Å | N,N'-di(2-hydroxybenzylidene)hydrazine cusat.ac.in |

| C-N-N-C Torsion Angle | Near 180° (trans) | N-acylhydrazones northeastern.edu |

In addition to classical N-H···O hydrogen bonds, weaker C-H···O and C-H···π interactions are also likely to be present, further stabilizing the crystal lattice. researchgate.net The phenyl rings of the benzoyl and phenethyl groups can participate in π-π stacking interactions, which are common in the crystal structures of aromatic compounds. researchgate.net The analysis of these interactions is critical for understanding the solid-state properties of the material. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. ens-lyon.fr

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides valuable information about the stereochemistry of chiral molecules. While 1-benzoyl-2-phenethylhydrazine itself is not chiral, the introduction of a stereocenter, for instance by substitution on the phenethyl group, would render it optically active. The chiroptical properties of such chiral derivatives can be investigated to determine their absolute configuration and study their conformational preferences in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. utexas.edu An optically active derivative of 1-benzoyl-2-phenethylhydrazine would be expected to exhibit CD signals corresponding to its electronic transitions. The benzoyl chromophore would likely give rise to n→π* and π→π* transitions, which would be observed in the CD spectrum. The sign and intensity of the Cotton effects associated with these transitions can often be related to the absolute configuration of the stereocenter. researchgate.net

ORD spectroscopy measures the change in optical rotation with wavelength. Anomalous ORD curves, known as Cotton effect curves, are observed in the vicinity of an absorption band and are directly related to the CD spectrum through the Kronig-Kramers transforms.

A conceptual data table for a hypothetical chiral derivative of 1-benzoyl-2-phenethylhydrazine is shown below.

| Spectroscopic Technique | Expected Observation | Structural Information Gained |

| Circular Dichroism (CD) | Cotton effects in the UV region corresponding to n→π* and π→π* transitions of the benzoyl chromophore. | Determination of absolute configuration, conformational analysis. |

| Optical Rotatory Dispersion (ORD) | Anomalous dispersion curves (Cotton effects) in the regions of CD bands. | Confirmation of chirality and correlation with CD data. |

Reactivity and Mechanistic Investigations of 1 Benzoyl 2 Phenethylhydrazine

Acid-Base Properties and Protonation/Deprotonation Equilibria in Solution

The acid-base characteristics of 1-benzoyl-2-phenethylhydrazine are influenced by the presence of two nitrogen atoms with lone pairs of electrons and the electron-withdrawing nature of the adjacent benzoyl group. The hydrazine (B178648) moiety can be both protonated by acids and deprotonated by strong bases.

The basicity of hydrazines is a well-established property, and they can accept a proton to form hydrazinium (B103819) ions. acs.org In the case of 1-benzoyl-2-phenethylhydrazine, protonation can occur at either of the two nitrogen atoms. The nitrogen atom attached to the phenethyl group (N2) is generally more basic and thus more likely to be protonated than the nitrogen atom attached to the electron-withdrawing benzoyl group (N1). This is because the lone pair on N1 is delocalized through resonance with the carbonyl group, reducing its availability for protonation. Spectrophotometric and potentiometric studies on related aroylhydrazones have been used to determine their protonation constants, providing insight into the equilibrium between the neutral and protonated forms in solution. researchgate.net

Conversely, in the presence of a strong base, the hydrogen atom on the N1 nitrogen can be removed, forming an anion. The acidity of this N-H bond is enhanced by the adjacent electron-withdrawing benzoyl group, which can stabilize the resulting negative charge through resonance. The deprotonated form is a potent nucleophile. byjus.com The specific pKa values for the protonation and deprotonation of 1-benzoyl-2-phenethylhydrazine are not widely reported in the literature and would likely be determined experimentally through techniques like titration. nih.gov

The protonation and deprotonation equilibria are crucial in controlling the compound's reactivity in various chemical transformations. nih.govwikipedia.org

Nucleophilic and Electrophilic Reactivity Studies

The hydrazine moiety in 1-benzoyl-2-phenethylhydrazine possesses both nucleophilic and, under certain conditions, electrophilic character, making it a versatile reagent in organic synthesis.

Reaction with Carbonyl Compounds: Hydrazone Formation and Further Transformations

1-Benzoyl-2-phenethylhydrazine readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding hydrazones. nih.gov This reaction is a classic method for the derivatization of carbonyl compounds. youtube.com The reaction proceeds via nucleophilic attack of the more nucleophilic nitrogen atom (N2) of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to yield the stable hydrazone product. masterorganicchemistry.com

The general mechanism for hydrazone formation is as follows:

Nucleophilic addition of the hydrazine to the carbonyl group to form a tetrahedral intermediate.

Proton transfer from the nitrogen to the oxygen atom.

Elimination of a water molecule to form the C=N double bond of the hydrazone.

The resulting 1-benzoyl-2-phenethylhydrazones are themselves versatile intermediates. For instance, they can undergo further transformations such as the Wolff-Kishner reduction, where the hydrazone is converted to an alkane under basic conditions, providing a method for the deoxygenation of carbonyl compounds. acs.orgthermofisher.com

Acylation and Alkylation Reactions at Nitrogen Centers

The nitrogen atoms of 1-benzoyl-2-phenethylhydrazine can undergo acylation and alkylation reactions. The regioselectivity of these reactions is influenced by the electronic and steric environment of the two nitrogen atoms.

Acylation: Acylation with reagents like acyl chlorides or anhydrides typically occurs at the more nucleophilic N2 nitrogen, which is attached to the phenethyl group. ontosight.ai However, under certain conditions, diacylation can occur. The reaction of benzoyl chloride with hydrazine hydrate (B1144303) can lead to the formation of 1,2-dibenzoylhydrazine. researchgate.net

Alkylation: Alkylation with alkyl halides can also occur at the nitrogen centers. The N2 nitrogen is generally more nucleophilic and thus the primary site of alkylation. The use of a base is often required to deprotonate the hydrazine, increasing its nucleophilicity. The choice of base and solvent can influence the regioselectivity of the alkylation. imaging.orgnih.gov Studies on related systems have shown that direct alkylation of hydrazines with alkyl halides can sometimes lead to a mixture of products due to poor control over the level of substitution. acs.org

Reactivity Towards Electrophiles

Beyond carbonyl compounds, acylating agents, and alkylating agents, 1-benzoyl-2-phenethylhydrazine can react with other electrophiles. For instance, it can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. nih.gov In this reaction, the nucleophilic hydrazine adds to the β-carbon of the Michael acceptor.

The benzoyl and phenethyl groups can also undergo electrophilic substitution reactions, although the reactivity of the aromatic rings is influenced by the hydrazine moiety. The hydrazine group is generally considered an activating group and directs incoming electrophiles to the ortho and para positions. However, under acidic conditions required for many electrophilic aromatic substitution reactions, the hydrazine nitrogen can be protonated, which would deactivate the ring towards further substitution.

Rearrangement Reactions Involving the Hydrazine Scaffold

The hydrazine scaffold is susceptible to various rearrangement reactions, often under acidic or thermal conditions. One of the most well-known rearrangements involving hydrazones is the Fischer indole (B1671886) synthesis. nih.govmasterorganicchemistry.comacs.orgontosight.ai This reaction involves the acid-catalyzed rearrangement of an arylhydrazone of an aldehyde or ketone to form an indole. While 1-benzoyl-2-phenethylhydrazine itself is not an arylhydrazine, its corresponding hydrazones derived from appropriate ketones could potentially undergo analogous rearrangements, though specific examples for this substrate are not readily found in the literature. The general mechanism of the Fischer indole synthesis involves a-sigmatropic rearrangement of the enamine tautomer of the hydrazone. acs.org

Other types of rearrangements, such as 1,2-rearrangements, are also known for hydrazine derivatives, often initiated by the formation of a reactive intermediate. A notable example is the benzilic acid rearrangement, which involves the 1,2-rearrangement of 1,2-diketones, a reaction that shares mechanistic features with rearrangements of other dicarbonyl compounds. While not a direct rearrangement of the hydrazine itself, it highlights the types of transformations that can occur in related systems. The potential for 1-benzoyl-2-phenethylhydrazine to undergo specific skeletal rearrangements would depend on the reaction conditions and the generation of suitable reactive intermediates.

Advanced Analytical Techniques for 1 Benzoyl 2 Phenethylhydrazine Research

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography stands as a cornerstone for the analysis of 1-benzoyl-2-phenethylhydrazine, offering powerful tools for both qualitative and quantitative assessment. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it be routine purity checks, separation of stereoisomers, or analysis of volatile byproducts.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 1-benzoyl-2-phenethylhydrazine. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of 1-benzoyl-2-phenethylhydrazine, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. eprajournals.com The addition of modifiers like formic acid to the mobile phase can improve peak shape and ionization efficiency when coupled with mass spectrometry. nih.gov

A critical aspect of HPLC analysis is the detection method. For 1-benzoyl-2-phenethylhydrazine, which contains chromophoric groups (the benzoyl and phenyl moieties), UV-Visible detection is a straightforward and robust choice. The wavelength of maximum absorbance (λmax) for similar benzoyl compounds is often found in the UV region, for instance, around 235 nm for benzoyl peroxide. eprajournals.com

For enhanced sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) is coupled with HPLC (LC-MS). Electrospray ionization (ESI) is a common ionization technique for such compounds, and tandem mass spectrometry (LC-MS/MS) provides even greater specificity through multiple reaction monitoring (MRM). nih.govnih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 10 mM Ammonium Formate with 0.15% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Gradient | A time-programmed gradient from low to high organic content nih.gov |

| Flow Rate | Typically 0.2-0.6 mL/min |

| Column Temperature | 30 °C nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While 1-benzoyl-2-phenethylhydrazine itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of its more volatile derivatives or potential impurities. GC separates compounds based on their boiling points and interactions with the stationary phase within a capillary column. nih.gov

For GC analysis of hydrazine (B178648) derivatives, derivatization is often necessary to improve volatility and thermal stability. nih.gov However, for some benzoyl-containing compounds, direct analysis is possible. The choice of the GC column is crucial for achieving good separation. A mid-polarity column is often a good starting point. chromforum.org The separated components are then introduced into a mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. nih.govunl.edu Electron ionization (EI) is a common ionization technique in GC-MS. mdpi.com

Table 2: Representative GC-MS Conditions

| Parameter | Condition |

| Column | HP-5ms (30 m x 250 µm x 0.25 µm) or similar nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature ramp (e.g., start at 60°C, ramp to 280°C) |

| Ionization Mode | Electron Ionization (EI), 70 eV mdpi.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) nih.gov |

Challenges in GC analysis of such compounds can include peak tailing, which may be addressed by optimizing the inlet conditions, flow rate, and temperature program. chromforum.org

Supercritical Fluid Chromatography (SFC) for Chiral Separations

For chiral compounds, such as potential stereoisomers of 1-benzoyl-2-phenethylhydrazine, Supercritical Fluid Chromatography (SFC) offers significant advantages, particularly for enantiomeric separations. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.be This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations without a significant loss in efficiency. chromatographyonline.comafmps.be

The key to chiral separation in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. researchgate.netresearchgate.net The separation is achieved through differential interactions between the enantiomers and the chiral selector of the CSP.

Method development in chiral SFC often involves screening a variety of CSPs and organic modifiers (co-solvents) like methanol, ethanol, or isopropanol (B130326) to achieve optimal resolution. researchgate.net The ability to perform rapid screening makes SFC a powerful tool in drug discovery and development for assessing enantiomeric purity. researchgate.netchromatographyonline.com

Capillary Electrophoresis for Analytical Resolution

Capillary Electrophoresis (CE) is another high-resolution separation technique that can be applied to the analysis of 1-benzoyl-2-phenethylhydrazine. CE separates ions based on their electrophoretic mobility in an electric field. The separation takes place in a narrow fused-silica capillary filled with a background electrolyte (BGE).

For charged or ionizable compounds, Capillary Zone Electrophoresis (CZE) is the most common mode. nih.gov The separation is influenced by the charge-to-size ratio of the analyte, the pH of the BGE, and the applied voltage. For neutral compounds, Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can be employed.

Detection in CE is typically performed using UV-Visible absorbance. nih.gov For enhanced sensitivity and specificity, CE can be coupled to mass spectrometry (CE-MS). Electrochemical detection is also a highly sensitive option for electroactive species like hydrazines. nih.gov A study on the detection of hydrazine and its derivatives by CE with an electrochemical detector demonstrated detection limits in the sub-micromolar range. nih.gov

Table 3: General Capillary Electrophoresis Parameters

| Parameter | Condition |

| Capillary | Fused Silica (e.g., 50-75 µm i.d.) nih.gov |

| Background Electrolyte | Phosphate or borate (B1201080) buffer at a specific pH nih.gov |

| Voltage | 20-30 kV nih.gov |

| Injection | Hydrodynamic or Electrokinetic |

| Detection | UV-Vis Absorbance or Mass Spectrometry |

Quantitative Determination Methodologies

Accurate quantification of 1-benzoyl-2-phenethylhydrazine is essential for various applications. Several methodologies can be employed for this purpose.

Spectrophotometric methods , based on the inherent UV absorbance of the benzoyl and phenyl groups, offer a simple and cost-effective approach for quantitative analysis in pure solutions or simple matrices. By constructing a calibration curve of absorbance versus concentration, the amount of the compound in an unknown sample can be determined.

Electrochemical methods , such as voltammetry or amperometry, can be highly sensitive for electroactive compounds. The oxidation or reduction of the hydrazine moiety at a specific potential can be used for quantification.

Chromatographic methods , particularly HPLC with UV or MS detection and GC-MS, are the most powerful and widely used techniques for quantitative determination. When using these methods, an internal standard is often employed to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response. The method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

The analysis of 1-benzoyl-2-phenethylhydrazine in complex matrices, such as biological fluids or environmental samples, often requires the use of hyphenated techniques that combine the high separation power of chromatography or electrophoresis with the specificity of a powerful detector.

LC-MS/MS is a premier technique for the analysis of trace levels of compounds in complex mixtures. nih.gov The first mass spectrometer (MS1) selects the precursor ion of the target analyte, which is then fragmented in a collision cell. The second mass spectrometer (MS2) then detects specific fragment ions (product ions). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. nih.gov

GC-IR (Gas Chromatography-Infrared Spectroscopy) is another valuable hyphenated technique. While GC separates the volatile components of a mixture, the IR detector provides information about the functional groups present in each component, aiding in structural elucidation and isomer differentiation. nih.gov The vapor-phase IR spectra can provide specific confirmatory data for different isomers. nih.gov For instance, the carbonyl absorption band in the IR spectrum can be characteristic for benzoyl-substituted compounds. nih.gov

The selection of the appropriate advanced analytical technique or combination of techniques depends on the specific research question, the nature of the sample matrix, and the required level of sensitivity and selectivity for the analysis of "Hydrazine, 1-benzoyl-2-phenethyl-".

Non Biological Applications of 1 Benzoyl 2 Phenethylhydrazine in Chemical Sciences

Material Science Applications

Material science leverages the unique properties of chemical compounds to create new materials with desired functionalities. The following sections explore potential applications of 1-benzoyl-2-phenethylhydrazine in this domain, noting the lack of specific research to date.

The incorporation of hydrazine (B178648) derivatives into polymer backbones can impart specific properties such as thermal stability, chelating abilities, or altered solubility. For instance, research on other aromatic polyamides has demonstrated their potential for creating materials with high thermal stability and fluorescence, making them suitable for applications in high-performance electronics and aerospace industries. crimsonpublishers.comresearchgate.net The synthesis of polymers from various hydrazine and benzoyl derivatives has been explored, often initiated by radical initiators like benzoyl peroxide. youtube.comresearchgate.net

However, a detailed search of scientific databases and chemical literature reveals no specific studies on the synthesis or characterization of polymers incorporating Hydrazine, 1-benzoyl-2-phenethyl- as a monomer or a pendant group. Research on related compounds, such as 1,2-dibenzoylhydrazine, has shown the formation of polymeric chains in the solid state through hydrogen bonding. ikm.org.my While the structural features of 1-benzoyl-2-phenethylhydrazine, including the benzoyl and phenethyl groups, could theoretically be exploited in polymer synthesis, no such research has been published.

Organic compounds with suitable electronic and photophysical properties are at the heart of OLED technology. The design of new materials for this purpose is an active area of research. Currently, there is no published literature that investigates the potential of Hydrazine, 1-benzoyl-2-phenethyl- in the context of OLEDs or other optoelectronic materials. The synthesis and characterization of its luminescent or charge-transport properties have not been reported.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecular structure of a compound, including its core system and terminal groups, is crucial for its liquid crystalline behavior. psu.edu Studies on other hydrazine derivatives and Schiff bases have shown that they can exhibit mesogenic properties, forming various liquid crystal phases such as smectic and nematic phases. psu.edurdd.edu.iqresearchgate.net

Despite the presence of rigid phenyl groups and a flexible ethyl linker in Hydrazine, 1-benzoyl-2-phenethyl- , which are features often associated with liquid crystalline behavior, there are no scientific reports on its synthesis and characterization as a liquid crystal. Consequently, no data on its mesophase behavior, transition temperatures, or self-assembly properties are available.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The following sections discuss the potential, yet un-investigated, role of 1-benzoyl-2-phenethylhydrazine in this field.

Hydrazine and its derivatives are well-known for their ability to act as ligands, forming coordination complexes with a variety of metal ions. nih.govnih.govresearchgate.netmdpi.com The resulting metal-organic frameworks and coordination polymers can exhibit interesting magnetic, catalytic, and structural properties. nih.gov

A thorough review of the literature indicates that no studies have been conducted on the complexation of Hydrazine, 1-benzoyl-2-phenethyl- with metal ions. Therefore, there is no information available on its coordination behavior, the types of complexes it might form, or the properties of any such coordination polymers.

The design of synthetic receptors for the selective recognition of anions and neutral molecules is a significant area of research in supramolecular chemistry. This often involves the use of hydrogen bonding and other non-covalent interactions. beilstein-journals.org While macrocyclic compounds and other specifically designed molecules have shown promise in anion recognition, there is no published research detailing the use of Hydrazine, 1-benzoyl-2-phenethyl- for this purpose. Its potential as a host molecule for anions or neutral guests remains unexplored.

Use as Chemical Probes or Reagents in Synthetic Organic Chemistry (excluding biological probes)

The 1-benzoyl-2-phenethylhydrazine structure incorporates a reactive hydrazine core, which is a versatile functional group in synthetic organic chemistry. Hydrazine derivatives are well-established precursors in the synthesis of a variety of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science.

Role in Heterocycle Synthesis:

The hydrazine moiety of 1-benzoyl-2-phenethylhydrazine can participate in cyclization reactions to form various five- and six-membered heterocyclic rings. For instance, it can react with 1,3-dicarbonyl compounds to yield pyrazoles, or with α,β-unsaturated carbonyl compounds to form pyrazolines. The presence of the benzoyl and phenethyl groups can influence the reaction's stereochemistry and the resulting heterocycle's physical and chemical properties.

Potential as a Building Block:

The phenethyl group offers a site for further functionalization, potentially through electrophilic aromatic substitution on the phenyl ring. This allows for the introduction of additional reactive groups, which could be used to tether the molecule to a solid support or to another molecule of interest. The benzoyl group, while relatively stable, can also be modified under certain conditions.

Table 1: Potential Synthetic Transformations of 1-Benzoyl-2-phenethylhydrazine

| Reactant | Product Class | Potential Application of Product |

| 1,3-Diketones | Substituted Pyrazoles | Ligands for catalysis, components of organic light-emitting diodes (OLEDs) |

| α,β-Unsaturated Ketones | Substituted Pyrazolines | Fluorescent materials, electron-transporting materials |

| Isocyanates/Isothiocyanates | Semicarbazides/Thiosemicarbazides | Precursors for triazoles and thiadiazoles with applications in materials science |

Development of Novel Materials for Sensors or Catalysis

The development of new materials for sensor technology and catalysis often relies on molecules that can act as ligands to bind metal ions or as active sites that can interact with specific analytes.

Potential in Sensor Development:

Benzoyl hydrazine derivatives have been investigated for their ability to act as fluorescent chemosensors. The hydrazine and carbonyl groups can coordinate with metal ions, leading to a change in the molecule's fluorescence properties. While not specifically documented for 1-benzoyl-2-phenethylhydrazine, it is plausible that this molecule could be modified to create a selective sensor for certain metal ions. The phenethyl group could be functionalized with a fluorophore to enhance the sensing signal.

Application in Catalysis:

The nitrogen atoms of the hydrazine moiety and the oxygen atom of the carbonyl group in 1-benzoyl-2-phenethylhydrazine can act as coordination sites for metal catalysts. Such a molecule could serve as a bidentate or even a tridentate ligand, depending on the conformation and the nature of the metal center. The formation of a stable complex with a transition metal could lead to a catalytically active species for various organic transformations, such as cross-coupling reactions or oxidations. The steric bulk of the phenethyl and benzoyl groups could influence the selectivity of the catalytic reaction.

Table 2: Potential Applications in Materials Science

| Application Area | Proposed Role of 1-Benzoyl-2-phenethylhydrazine | Potential Outcome |

| Sensors | Modified as a fluorescent chemosensor | Detection of specific metal ions through changes in fluorescence |

| Catalysis | As a ligand for transition metal catalysts | Formation of a catalytically active complex for organic synthesis |

| Polymers | As a monomer or cross-linking agent | Creation of polymers with specific thermal or mechanical properties |

Emerging Research Directions and Future Prospects for 1 Benzoyl 2 Phenethylhydrazine Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical syntheses are designed and executed. For a molecule like 1-benzoyl-2-phenethylhydrazine, AI and machine learning (ML) algorithms can offer significant advantages. These computational tools can analyze vast datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential yields.

Future research in this area could focus on developing bespoke AI models trained on datasets of analogous benzoylhydrazine and phenethylhydrazine syntheses. Such models could predict the most efficient catalysts, solvents, and temperature profiles for the synthesis of 1-benzoyl-2-phenethylhydrazine and its derivatives, potentially reducing the need for extensive empirical optimization. Moreover, generative AI models could be employed to design novel derivatives with tailored properties, exploring a vast chemical space that would be impractical to investigate through traditional experimental methods alone.

Table 1: Potential AI/ML Applications in the Synthesis of 1-Benzoyl-2-phenethylhydrazine

| AI/ML Application | Potential Benefit |

| Retrosynthesis Prediction | Identifies novel and more efficient synthetic pathways. |

| Reaction Condition Optimization | Predicts optimal temperature, pressure, and catalysts. |

| Yield Prediction | Estimates the potential yield of a reaction, saving resources. |

| De Novo Design | Generates novel derivatives with desired properties. |

Exploration of Photocatalytic Properties

Photocatalysis has emerged as a powerful tool in organic synthesis and environmental remediation, utilizing light to drive chemical reactions. The benzoylhydrazine moiety within 1-benzoyl-2-phenethylhydrazine contains chromophoric groups that could potentially absorb light and participate in photocatalytic cycles. Research into the photocatalytic degradation of other nitrogen-containing heterocyclic compounds, such as benzotriazoles, has shown that these molecules can be effectively mineralized using photocatalysts like titanium dioxide (TiO2) under UV irradiation. mdpi.comresearchgate.net

Future studies could investigate the photocatalytic behavior of 1-benzoyl-2-phenethylhydrazine, both as a substrate for degradation and as a potential photocatalyst itself or a ligand in a photocatalytically active metal complex. For instance, research on other hydrazine (B178648) derivatives has demonstrated the use of ruthenium complexes in the photocatalytic cleavage of N-N bonds. nih.gov Exploring whether 1-benzoyl-2-phenethylhydrazine can undergo similar transformations could lead to new synthetic methodologies.

Green Chemistry Innovations in Derivatization and Application

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential. For 1-benzoyl-2-phenethylhydrazine, this translates to developing more environmentally benign methods for its synthesis and derivatization.

Recent advancements in the green synthesis of hydrazide and hydrazone derivatives often employ microwave irradiation, solvent-free conditions, or the use of biodegradable catalysts. mdpi.comminarjournal.com For example, L-proline has been used as an efficient organocatalyst for the synthesis of hydrazide derivatives. mdpi.com Future work could adapt these green methodologies to the synthesis of 1-benzoyl-2-phenethylhydrazine, minimizing waste and energy consumption. Furthermore, exploring the use of this compound in applications that align with green chemistry principles, such as in the development of biodegradable materials or as a component in more sustainable chemical processes, represents a promising research avenue.

Advanced Characterization Techniques (e.g., Cryo-EM for Supramolecular Assemblies)

The self-assembly of molecules into well-defined supramolecular structures is a key area of modern chemistry. The interplay of aromatic rings and amide linkages in 1-benzoyl-2-phenethylhydrazine suggests a propensity for forming ordered assemblies through hydrogen bonding and π-π stacking interactions. While traditional techniques like X-ray crystallography provide atomic-level detail of single crystals, they may not be suitable for studying larger, more dynamic assemblies in solution.

Cryogenic electron microscopy (Cryo-EM), a technique that has revolutionized structural biology, is now being applied to materials science to visualize the high-resolution structure of supramolecular assemblies in a near-native state. rsc.org Future research could leverage Cryo-EM to investigate the morphology and packing of supramolecular structures formed by 1-benzoyl-2-phenethylhydrazine and its derivatives. This could reveal, for example, the formation of nanofibers, vesicles, or other complex architectures, providing crucial insights for the rational design of new materials. Studies on acylhydrazone-based assemblies have already shown their ability to form gels and other complex structures. nih.govrsc.org

Synergistic Approaches Combining Experimental and Computational Studies

The integration of experimental work with computational modeling provides a powerful paradigm for understanding and predicting chemical behavior. For 1-benzoyl-2-phenethylhydrazine, a synergistic approach can offer deep insights into its structural, electronic, and reactive properties.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the most stable conformations of the molecule, analyze its frontier molecular orbitals (HOMO and LUMO), and calculate its vibrational spectra. nih.govmdpi.com These theoretical predictions can then be validated and refined through experimental techniques like NMR and IR spectroscopy. Molecular docking studies, a common computational tool, could predict the binding affinity of 1-benzoyl-2-phenethylhydrazine derivatives with various biological targets, guiding the synthesis of new bioactive compounds. nih.gov The combination of experimental and computational approaches has been successfully applied to other hydrazine derivatives to understand their structure-activity relationships. nih.gov

Table 2: Complementary Experimental and Computational Techniques

| Experimental Technique | Computational Counterpart | Information Gained |

| NMR Spectroscopy | DFT Chemical Shift Calculation | Molecular structure and conformation. |

| IR/Raman Spectroscopy | Vibrational Frequency Calculation | Functional groups and bonding. |

| UV-Vis Spectroscopy | TD-DFT Calculations | Electronic transitions and optical properties. |

| X-ray Crystallography | Molecular Mechanics/DFT | Solid-state packing and intermolecular interactions. |

Potential for New Material Design Based on 1-Benzoyl-2-phenethylhydrazine Scaffolds

The unique structural features of 1-benzoyl-2-phenethylhydrazine, including its combination of rigid (benzoyl) and flexible (phenethyl) moieties, along with its hydrogen bonding capabilities, make it an attractive scaffold for the design of new materials. The concept of using molecular scaffolds as building blocks for larger, functional architectures is a cornerstone of materials science. nih.govnih.gov

Future research could explore the incorporation of the 1-benzoyl-2-phenethylhydrazine scaffold into polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs). By modifying the peripheral functional groups, it may be possible to tune the properties of these materials for specific applications, such as gas storage, catalysis, or sensing. The ability of related hydrazine-based structures to form organized supramolecular assemblies suggests that 1-benzoyl-2-phenethylhydrazine could be a valuable component in the bottom-up fabrication of nanomaterials. The design of porous biodegradable scaffolds is a significant area of tissue engineering where such tailored molecular designs could be beneficial. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-benzoyl-2-phenethylhydrazine, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : React phenethylhydrazine with benzoyl chloride under reflux in ethanol for 4–6 hours. Use a molar ratio of 1:1.2 (phenethylhydrazine:benzoyl chloride) to ensure complete acylation .

-

Step 2 : Neutralize excess acid with sodium bicarbonate, followed by recrystallization in methanol to isolate the product .

-

Critical Factors : Temperature control (80–100°C) and solvent polarity significantly impact cyclization efficiency. Lower yields (<60%) are observed if reflux time is insufficient .

- Data Table :

| Reagent Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1:1.2 | Ethanol | 80 | 4 | 72 |

| 1:1.0 | Toluene | 100 | 6 | 65 |

Q. Which spectroscopic techniques are most effective for characterizing 1-benzoyl-2-phenethylhydrazine?

- Methodology :

- NMR : Use -NMR to confirm benzoyl (δ 7.8–8.1 ppm, aromatic protons) and phenethyl (δ 2.8–3.1 ppm, CH) groups. -NMR detects carbonyl signals at ~167 ppm .

- IR : Stretching frequencies at ~1650 cm (C=O) and ~3300 cm (N-H) validate functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 254 (M) confirm the molecular formula CHNO .

Q. How does 1-benzoyl-2-phenethylhydrazine react with carbonyl compounds to form hydrazones?

- Methodology :

- Mix the compound with aldehydes/ketones (e.g., benzaldehyde) in ethanol with glacial acetic acid (catalyst). Reflux for 3–5 hours to form hydrazones .

- Isolate products via vacuum filtration and characterize via melting point analysis and NMR to confirm regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of 1-benzoyl-2-phenethylhydrazine into heterocyclic compounds?

- Methodology :

- Under acidic conditions (e.g., HCl/ethanol), the hydrazine moiety undergoes intramolecular cyclization via nucleophilic attack on the benzoyl carbonyl, forming 5-membered rings (e.g., pyrazolidines). DFT calculations can map transition states .

- Contradiction : suggests dimethylphenyl groups enhance steric hindrance, slowing cyclization, whereas smaller substituents (e.g., methyl) accelerate it .